molecular formula C18H25N3O4S B1608631 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole CAS No. 63734-76-9

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole

Cat. No. B1608631
CAS RN: 63734-76-9
M. Wt: 379.5 g/mol
InChI Key: ZYQZZMOLYGORFJ-UHFFFAOYSA-N
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Description

“1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” is a chemical compound with the molecular formula C18H26N2O2S and a molecular weight of 334.476 . It is also known by other names such as N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole, 1-(2,4,6-Triisopropylbenzene sulfonyl)-imidazole, and 1H-Imidazole .


Molecular Structure Analysis

The molecular structure of “1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” can be represented by the InChI string: InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” include a molecular weight of 334.476 . More specific properties such as melting point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Biological Reactivity and Mechanisms of Action

Nitroimidazoles, including variants like 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole, have been extensively studied for their biological reactivity, especially in treating infections caused by anaerobic microorganisms. These compounds generally require in vivo reduction to be activated. The active form is hypothesized to be either a radical anion or a protonated radical, causing cell death by damaging the DNA of the organism. Another theory suggests the active species might be the 2 e product, the nitroso form, known to react with thiols such as glutathione and cysteine, potentially deactivating key proteins or disrupting cellular redox balance (Smith et al., 2013).

Synthesis and Anti-Trypanosomal Activity

A series of 1-Aryl-4-nitro-1H-imidazoles, including the 1-(2,4,6-Triisopropylbenzenesulfonyl) derivative, has been synthesized and shown to be effective in treating human African trypanosomiasis (sleeping sickness). These compounds, like 4-nitro-1-{4-(trifluoromethoxy)phenyl}-1H-imidazole and 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole, are curative in mouse models for both acute and chronic forms of the disease. They have been found to be devoid of genotoxicity in mammalian cells, despite being bacterial mutagens (Trunz et al., 2011).

Utilization in Oligonucleotide Synthesis

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole has been used as an efficient condensing agent in the coupling of protected nucleotide fragments for the synthesis of oligonucleotides, demonstrating its versatility in the field of biochemical research. This utility in nucleotide synthesis highlights its potential for applications in molecular biology and genetics (Leach, Waldmeier, & Tamm, 1981).

properties

IUPAC Name

4-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-11(2)14-7-15(12(3)4)18(16(8-14)13(5)6)26(24,25)20-9-17(19-10-20)21(22)23/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQZZMOLYGORFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397760
Record name 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole

CAS RN

63734-76-9
Record name 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Denny, W Leupin, DR Kearns - Helvetica Chimica Acta, 1982 - Wiley Online Library
Four self‐complementary decadeoxyribonucleotides, dApTpApTpApTpApTpApT, dApTpApTpCpGpApTpApT, dApTpApTpGpCpApTpApT and dApApApApApTpTpTpTpT, were …
Number of citations: 35 onlinelibrary.wiley.com

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